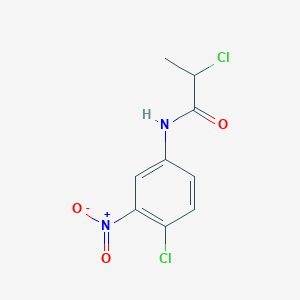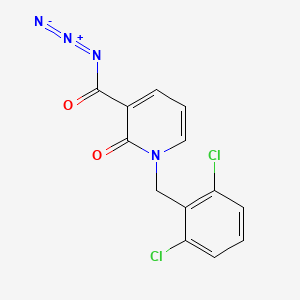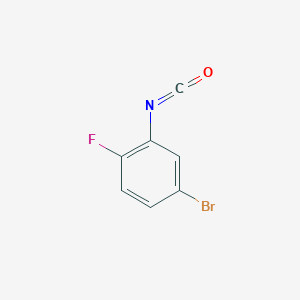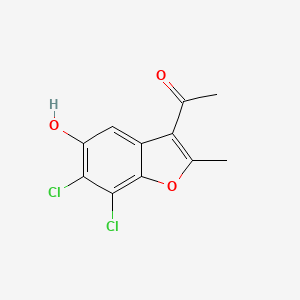
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone
Descripción general
Descripción
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug development. This particular compound features a benzofuran core with chloro, hydroxy, and methyl substituents, making it a molecule of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone typically involves the cyclization of appropriately substituted phenols and acetophenones. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can yield alcohols.
- Substitution can yield amines or thioethers.
Aplicaciones Científicas De Investigación
1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes .
Comparación Con Compuestos Similares
Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Other Benzofurans: Compounds like 5-hydroxy-2-methylbenzofuran also exhibit similar chemical properties and biological activities.
Uniqueness: 1-(6,7-Dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chloro and hydroxy groups enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propiedades
IUPAC Name |
1-(6,7-dichloro-5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c1-4(14)8-5(2)16-11-6(8)3-7(15)9(12)10(11)13/h3,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDCJIBLWUZSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2O1)Cl)Cl)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


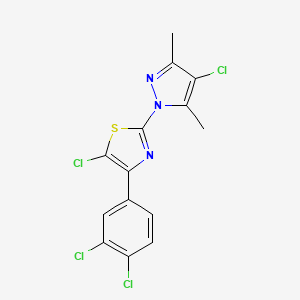
![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)
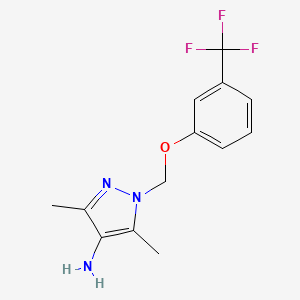
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
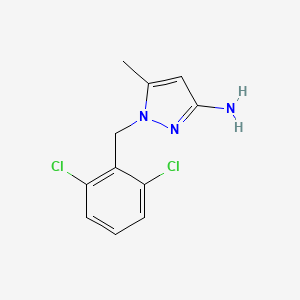
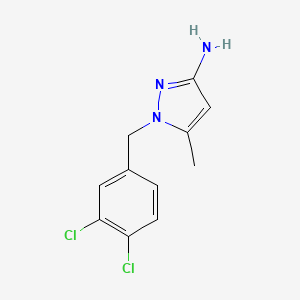
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
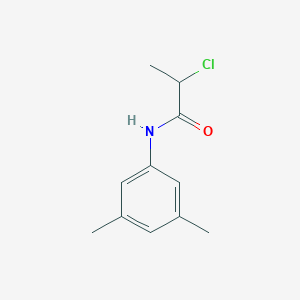
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
